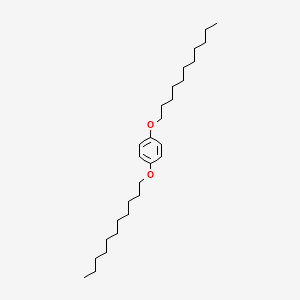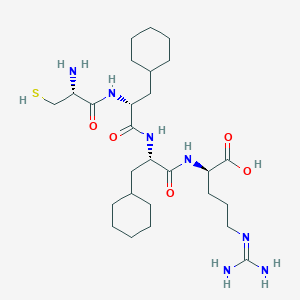![molecular formula C28H26 B14191161 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene CAS No. 919341-62-1](/img/structure/B14191161.png)
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.5]oct-1-ene core with a 2,2-diphenylethenyl and a phenyl group attached. The spirocyclic structure imparts significant rigidity and three-dimensionality, making it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene typically involves a multi-step process. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and high efficiency
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenyl and diphenylethenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Eosin Y as a photocatalyst under visible light conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
1,4-Bis(2,2-diphenylethenyl)benzene: Known for its use in OLEDs.
2,5-Diphenyl-1,3-oxazoline: Studied for its acaricidal activity.
Spirocyclic oxindoles: Investigated for their medicinal chemistry applications.
Uniqueness: 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene stands out due to its unique spirocyclic structure, which imparts significant rigidity and three-dimensionality. This structural uniqueness makes it particularly valuable in applications requiring specific spatial configurations and stability.
Propriétés
Numéro CAS |
919341-62-1 |
|---|---|
Formule moléculaire |
C28H26 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-(2,2-diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C28H26/c1-5-13-22(14-6-1)25(23-15-7-2-8-16-23)21-26-27(24-17-9-3-10-18-24)28(26)19-11-4-12-20-28/h1-3,5-10,13-18,21H,4,11-12,19-20H2 |
Clé InChI |
HTKOZEMOHBGIKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(=C2C3=CC=CC=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)

![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)

![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)



![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)

![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)

